molecular formula C9H25O3Si4 B575330 Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- CAS No. 172080-99-8

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-

Cat. No.: B575330
CAS No.: 172080-99-8
M. Wt: 293.63 g/mol
InChI Key: NAGUHEHZSXOROX-UHFFFAOYSA-N
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Description

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is an organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the trisiloxane family, characterized by a backbone of silicon and oxygen atoms, with various organic groups attached to the silicon atoms. The presence of dimethylsilyl and propyl groups in its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure. The general reaction scheme can be represented as follows:

R-SiH+CH2=CH-R’Pt catalystR-Si-CH2CH2R’\text{R-SiH} + \text{CH}_2=\text{CH-R'} \xrightarrow{\text{Pt catalyst}} \text{R-Si-CH}_2\text{CH}_2\text{R'} R-SiH+CH2​=CH-R’Pt catalyst​R-Si-CH2​CH2​R’

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane bonds.

    Reduction: It can be reduced using hydrosilanes or other reducing agents.

    Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as alkoxides or amines are used under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxane bonds.

    Reduction: Silanes and siloxanes.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of polymers and copolymers with specific properties.

Biology

In biological research, it is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it valuable in the preparation of biological assays and drug delivery systems.

Medicine

In medicine, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is explored for its potential in drug delivery due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry

Industrially, it is used in the production of coatings, adhesives, and sealants. Its properties improve the durability and performance of these materials.

Mechanism of Action

The mechanism of action of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- involves its interaction with various molecular targets. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the spreadability of formulations. In chemical reactions, it serves as a reactive intermediate, facilitating the formation of siloxane bonds and other organosilicon structures.

Comparison with Similar Compounds

Similar Compounds

  • Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-phenyl-
  • 1,1,3,3-Tetramethyldisiloxane
  • 1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane

Uniqueness

Compared to similar compounds, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- offers a unique combination of hydrophobic and hydrophilic properties due to the presence of both dimethylsilyl and propyl groups. This makes it particularly effective as a surfactant and emulsifier in various applications.

Properties

CAS No.

172080-99-8

Molecular Formula

C9H25O3Si4

Molecular Weight

293.63 g/mol

IUPAC Name

tris(dimethylsilyloxy)-propylsilane

InChI

InChI=1S/C9H25O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8-9H2,1-7H3

InChI Key

NAGUHEHZSXOROX-UHFFFAOYSA-N

SMILES

CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C

Canonical SMILES

CCC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C

Synonyms

Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-

Origin of Product

United States

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